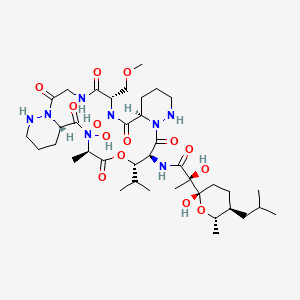
Lamotrigine N5-glucuronide
Overview
Description
Lamotrigine N5-glucuronide is a metabolite of lamotrigine, an antiepileptic drug used to treat epilepsy and bipolar disorder. Lamotrigine is known for its ability to stabilize mood and prevent seizures by inhibiting voltage-sensitive sodium channels and reducing the release of excitatory neurotransmitters like glutamate . The glucuronidation of lamotrigine, resulting in the formation of this compound, is a crucial metabolic pathway that facilitates the drug’s excretion from the body .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lamotrigine undergoes glucuronidation primarily in the liver, where it is metabolized by uridine-diphosphate-glucuronosyltransferase (UGT) enzymes, specifically UGT1A4 and UGT2B7 . The reaction involves the transfer of a glucuronic acid moiety to the nitrogen atom at the 5-position of the lamotrigine molecule, forming lamotrigine N5-glucuronide.
Industrial Production Methods: Industrial production of this compound typically involves the use of recombinant UGT enzymes in bioreactors. The process is optimized to ensure high yield and purity of the metabolite. The reaction conditions, such as pH, temperature, and enzyme concentration, are carefully controlled to maximize the efficiency of glucuronidation .
Chemical Reactions Analysis
Types of Reactions: Lamotrigine N5-glucuronide primarily undergoes hydrolysis and conjugation reactions. The glucuronide conjugate can be hydrolyzed back to lamotrigine under acidic or enzymatic conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic hydrolysis using β-glucuronidase.
Conjugation: Uridine-diphosphate-glucuronic acid (UDPGA) in the presence of UGT enzymes.
Major Products Formed:
Hydrolysis: Lamotrigine
Conjugation: this compound
Scientific Research Applications
Lamotrigine N5-glucuronide has several scientific research applications, including:
Pharmacokinetics: Studying the metabolism and excretion of lamotrigine in patients to optimize dosing regimens and minimize side effects.
Therapeutic Drug Monitoring: Monitoring the levels of lamotrigine and its metabolites in patients to ensure therapeutic efficacy and avoid toxicity.
Drug Interaction Studies: Investigating the effects of other drugs on the metabolism of lamotrigine and its glucuronide to predict potential drug-drug interactions.
Forensic Toxicology: Analyzing postmortem samples to determine the presence and concentration of lamotrigine and its metabolites in cases of suspected overdose or poisoning.
Mechanism of Action
Lamotrigine N5-glucuronide itself does not have significant pharmacological activity. its formation is essential for the elimination of lamotrigine from the body. The glucuronidation process enhances the water solubility of lamotrigine, facilitating its excretion via urine . The primary molecular targets of lamotrigine are voltage-sensitive sodium channels, which it inhibits to reduce neuronal excitability and prevent seizures .
Comparison with Similar Compounds
Lamotrigine N2-glucuronide: Another major metabolite of lamotrigine formed by glucuronidation at the nitrogen atom at the 2-position.
Oxcarbazepine Glucuronide: A metabolite of oxcarbazepine, another antiepileptic drug, formed by glucuronidation.
Uniqueness of Lamotrigine N5-glucuronide: this compound is unique due to its specific formation at the 5-position nitrogen atom, which is distinct from the N2-glucuronide. This specificity in glucuronidation can influence the pharmacokinetics and excretion profile of lamotrigine, making it an important metabolite for therapeutic drug monitoring and pharmacokinetic studies .
Properties
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[3-amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5-yl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2N5O6/c16-5-3-1-2-4(6(5)17)7-12(20-15(18)22-21-7)19-13-10(25)8(23)9(24)11(28-13)14(26)27/h1-3,8-11,13,23-25H,(H,26,27)(H3,18,19,20,22)/t8-,9-,10+,11-,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RARLFTPVZSDFBL-XPORZQOISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=C(N=C(N=N2)N)NC3C(C(C(C(O3)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=C(N=C(N=N2)N)N[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2N5O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30744248 | |
| Record name | N-[3-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5-yl]-beta-D-glucopyranuronosylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30744248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136565-77-0 | |
| Record name | 1-[[3-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5-yl]amino]-1-deoxy-β-D-glucopyranuronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=136565-77-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lamotrigine N5-glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136565770 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[3-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5-yl]-beta-D-glucopyranuronosylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30744248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LAMOTRIGINE N5-GLUCURONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/839581E1YB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Isopropyl-5,6-dihydrocyclopenta[d]iMidazol-4(3H)-one](/img/new.no-structure.jpg)











